
4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide
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Overview
Description
4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 1H-indazole, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Reacting cyclopropylamine with a suitable pyrimidine derivative.
Amidation: Forming the carboxamide group through reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino groups or the indazole ring.
Reduction: Reduction reactions might target the carboxamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or indazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-thiocarboxamide
Uniqueness
The uniqueness of 4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide might lie in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it could exhibit different pharmacokinetic properties, binding affinities, or selectivity for biological targets.
Properties
Molecular Formula |
C15H15N7O |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H15N7O/c16-13(23)11-7-17-15(21-14(11)19-9-3-4-9)20-10-2-1-8-6-18-22-12(8)5-10/h1-2,5-7,9H,3-4H2,(H2,16,23)(H,18,22)(H2,17,19,20,21) |
InChI Key |
NNOYIZJBDKGRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
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